2,4-Dibromo-3-fluoro-5-methylaniline

Catalog No.
S15814174
CAS No.
M.F
C7H6Br2FN
M. Wt
282.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dibromo-3-fluoro-5-methylaniline

Product Name

2,4-Dibromo-3-fluoro-5-methylaniline

IUPAC Name

2,4-dibromo-3-fluoro-5-methylaniline

Molecular Formula

C7H6Br2FN

Molecular Weight

282.94 g/mol

InChI

InChI=1S/C7H6Br2FN/c1-3-2-4(11)6(9)7(10)5(3)8/h2H,11H2,1H3

InChI Key

YCXJQAUUGRQQPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Br)F)Br)N

2,4-Dibromo-3-fluoro-5-methylaniline is an organic compound characterized by the molecular formula C7H6Br2FC_7H_6Br_2F. It belongs to the class of substituted anilines, where the hydrogen atoms on the benzene ring are replaced by bromine, fluorine, and a methyl group. This compound exhibits unique chemical properties due to its specific substitution pattern, which can significantly influence its reactivity and interactions with biological systems.

, primarily due to the presence of electron-withdrawing groups like bromine and fluorine. Key reaction types include:

  • Electrophilic Aromatic Substitution: The compound can undergo substitution reactions where electrophiles replace hydrogen atoms on the benzene ring. The presence of bromine and fluorine enhances its reactivity towards electrophiles.
  • Reduction Reactions: The compound can be reduced to form various amines. Common reducing agents include hydrogen gas in the presence of catalysts or metal hydrides.
  • Oxidation Reactions: Oxidation can alter the oxidation states of functional groups within the compound, potentially leading to different derivatives.

The synthesis of 2,4-Dibromo-3-fluoro-5-methylaniline typically involves several steps:

  • Bromination: The introduction of bromine atoms onto the benzene ring is often achieved using bromine or bromine-containing reagents under controlled conditions.
  • Fluorination: Fluorination may be performed using reagents such as potassium fluoride or other fluorinating agents to introduce the fluorine atom at the desired position.
  • Methylation: The methyl group can be introduced through alkylation reactions involving methyl halides and appropriate bases .

These synthetic routes can be optimized for large-scale production by employing efficient catalysts and reaction conditions.

2,4-Dibromo-3-fluoro-5-methylaniline has several applications across various fields:

  • Chemical Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Dyes and Pigments: This compound is utilized in producing dyes and pigments due to its vibrant coloration properties.
  • Biological Research: Investigated for potential use in drug development due to its unique structural characteristics that may enhance biological activity .

Several compounds share structural similarities with 2,4-Dibromo-3-fluoro-5-methylaniline, highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2,6-Dibromo-4-fluoro-3-methylanilineDifferent substitution pattern on benzene ringVariation in reactivity due to different positions of substituents
4,6-Dibromo-3-fluoro-2-methylanilineIsomeric form with distinct arrangementDifferent electronic properties affecting reactivity
5-Bromo-4-fluoro-2-methylanilineSimilar halogen substitutionsUsed extensively in drug synthesis; distinct applications
2-Bromo-3-fluoro-4-methylanilineVariation in bromine and fluorine placementPotentially different biological activities

The uniqueness of 2,4-Dibromo-3-fluoro-5-methylaniline lies in its specific substitution pattern that influences its chemical properties and reactivity compared to these similar compounds. This distinctiveness makes it valuable for targeted applications in research and industry .

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

282.88305 g/mol

Monoisotopic Mass

280.88510 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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